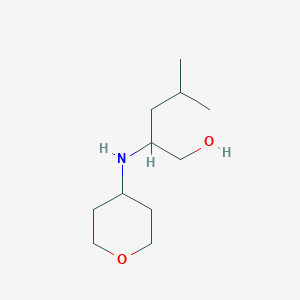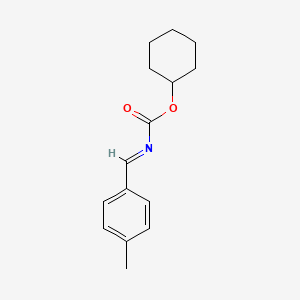
Cyclohexyl 4-methylbenzylidenecarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl4-methylbenzylidenecarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties
Preparation Methods
The synthesis of Cyclohexyl4-methylbenzylidenecarbamate typically involves the reaction of cyclohexylamine with 4-methylbenzylidene isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Cyclohexyl4-methylbenzylidenecarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: Substitution reactions can occur at the benzylidene or cyclohexyl moieties, often facilitated by catalysts or specific reagents.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexyl4-methylbenzylidenecarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex carbamate derivatives.
Mechanism of Action
The mechanism of action of Cyclohexyl4-methylbenzylidenecarbamate involves its interaction with specific molecular targets. The carbamate moiety can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction often leads to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Cyclohexyl4-methylbenzylidenecarbamate can be compared with other carbamate compounds such as:
Carbaryl: A widely used insecticide with a similar carbamate structure.
Carbofuran: Another insecticide known for its high toxicity and effectiveness.
Benomyl: A fungicide with a carbamate moiety, used in agriculture.
What sets Cyclohexyl4-methylbenzylidenecarbamate apart is its unique combination of the cyclohexyl and 4-methylbenzylidene groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
cyclohexyl (NE)-N-[(4-methylphenyl)methylidene]carbamate |
InChI |
InChI=1S/C15H19NO2/c1-12-7-9-13(10-8-12)11-16-15(17)18-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3/b16-11+ |
InChI Key |
HIDGICDZUWRMJQ-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/C(=O)OC2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


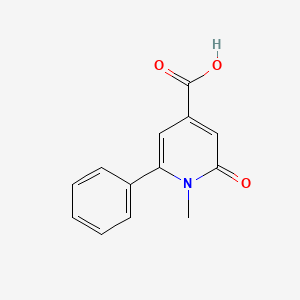
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
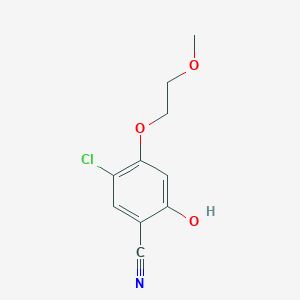
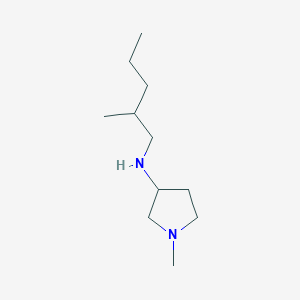
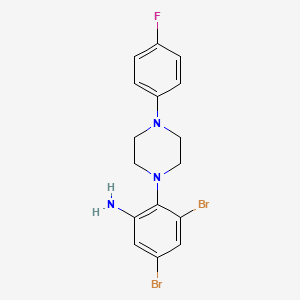
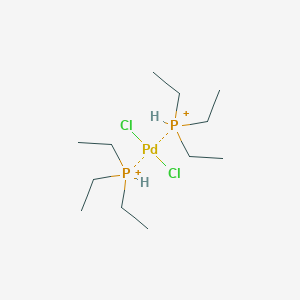
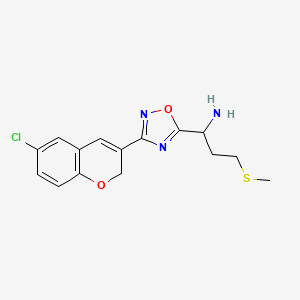
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
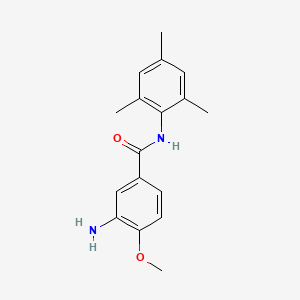
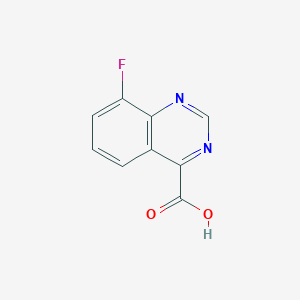
![6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13006883.png)
![6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13006888.png)
